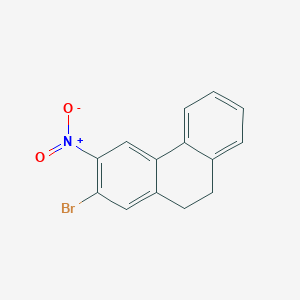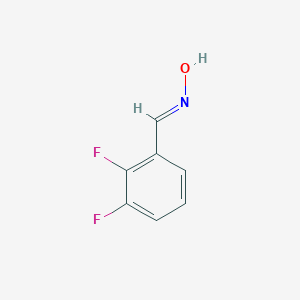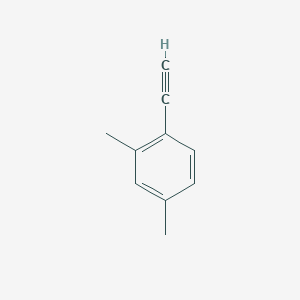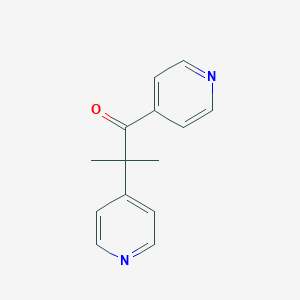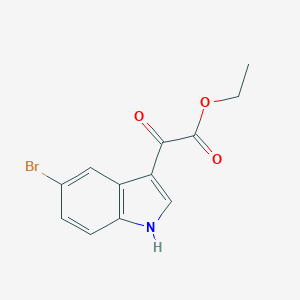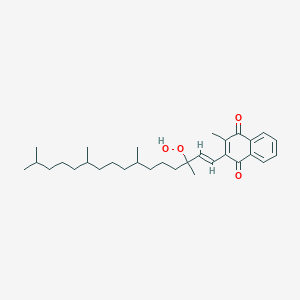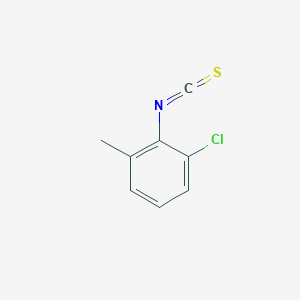
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a palladium-based complex that has been found to have a variety of interesting properties, including its ability to act as a catalyst for a range of chemical reactions. In
Mecanismo De Acción
The mechanism of action of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is still not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it an effective catalyst for a range of chemical reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)-. However, it is known that the compound is relatively non-toxic and has low levels of toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is its ability to act as an effective catalyst for a range of chemical reactions. This makes it a valuable tool for researchers in the fields of organic synthesis and catalysis. However, the compound does have some limitations, including its relatively high cost and the fact that it can be difficult to handle and store.
Direcciones Futuras
There are many potential future directions for research on Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)-. Some of the most promising areas of research include the development of new catalysts based on this compound, the exploration of its potential applications in material science, and the study of its mechanism of action. Additionally, there is a need for further research into the toxicity and safety of this compound, particularly in the context of its potential use in industrial processes.
Conclusion:
Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is a promising compound with a range of potential applications in scientific research. Its ability to act as an effective catalyst for a range of chemical reactions makes it a valuable tool for researchers in many different fields. While there is still much to learn about this compound, its potential for future applications is clear.
Métodos De Síntesis
The synthesis of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- involves the reaction of palladium(II) chloride with sodium formate in the presence of hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- has been used in a wide range of scientific research applications, including catalysis, organic synthesis, and material science. One of the most promising applications of this compound is in the field of catalysis, where it has been found to be an effective catalyst for a range of chemical reactions, including cross-coupling reactions and Suzuki-Miyaura reactions.
Propiedades
Número CAS |
16970-55-1 |
|---|---|
Nombre del producto |
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)- |
Fórmula molecular |
Cl4H2Pd |
Peso molecular |
250.2 g/mol |
Nombre IUPAC |
hydron;palladium(2+);tetrachloride |
InChI |
InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-2 |
Clave InChI |
RPYSFYBAYJBKCR-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
SMILES canónico |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Otros números CAS |
16970-55-1 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)


